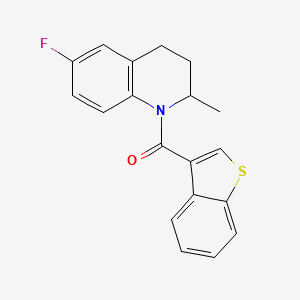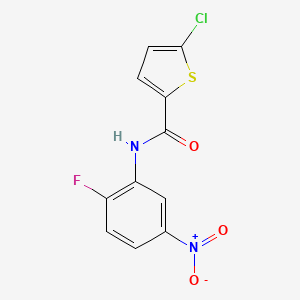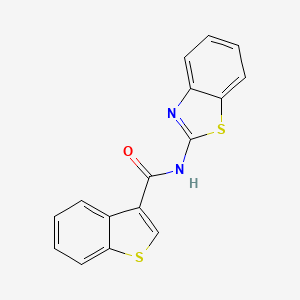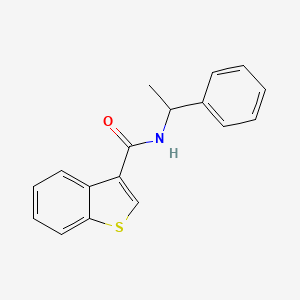![molecular formula C19H17Cl2N3O B4278433 N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethylbenzamide](/img/structure/B4278433.png)
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethylbenzamide
説明
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethylbenzamide, also known as DPA-714, is a novel ligand that selectively binds to the translocator protein 18 kDa (TSPO), a mitochondrial protein that is highly expressed in activated microglia and astrocytes. DPA-714 has been extensively studied for its potential applications in neuroinflammation, neurodegeneration, and cancer.
作用機序
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethylbenzamide selectively binds to TSPO, a mitochondrial protein that is highly expressed in activated microglia and astrocytes in the central nervous system and in various tumor cells. TSPO is involved in various cellular processes, such as cholesterol transport, steroid synthesis, and apoptosis. N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethylbenzamide has been shown to modulate the immune response and reduce neuroinflammation by inhibiting the activation of microglia and astrocytes and reducing the production of pro-inflammatory cytokines. N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethylbenzamide has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines by activating the mitochondrial apoptotic pathway.
Biochemical and Physiological Effects
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethylbenzamide has been shown to have various biochemical and physiological effects, depending on the target cells and tissues. In activated microglia and astrocytes, N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethylbenzamide has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and inhibit the activation of the nuclear factor-κB (NF-κB) pathway, which is a key regulator of the inflammatory response. N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethylbenzamide has also been shown to modulate the expression of various genes involved in cholesterol transport, steroid synthesis, and apoptosis.
In tumor cells, N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethylbenzamide has been shown to induce apoptosis and inhibit cell proliferation by activating the mitochondrial apoptotic pathway, which involves the release of cytochrome c and activation of caspases. N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethylbenzamide has also been shown to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.
実験室実験の利点と制限
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethylbenzamide has several advantages for lab experiments, such as its high selectivity and affinity for TSPO, which allows for specific targeting of activated microglia and astrocytes in the central nervous system and various tumor cells. N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethylbenzamide can be used as a tracer in PET imaging studies to visualize these cells and monitor their activity in vivo. N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethylbenzamide can also be used as a tool to modulate the immune response and reduce neuroinflammation in various neuroinflammatory and neurodegenerative conditions.
However, there are also limitations to the use of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethylbenzamide in lab experiments, such as its limited availability and high cost, which may limit its widespread use. N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethylbenzamide also has limited solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethylbenzamide, such as:
1. Further studies on the mechanism of action of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethylbenzamide in modulating the immune response and reducing neuroinflammation in various neuroinflammatory and neurodegenerative conditions.
2. Development of novel analogs of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethylbenzamide with improved pharmacokinetic properties and higher selectivity and affinity for TSPO.
3. Preclinical and clinical studies on the potential therapeutic applications of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethylbenzamide in various neuroinflammatory and neurodegenerative conditions, such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
4. Preclinical and clinical studies on the potential anti-tumor effects of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethylbenzamide in various cancer types, such as glioblastoma and breast cancer.
5. Development of new imaging modalities for visualizing activated microglia and astrocytes in vivo, such as magnetic resonance imaging (MRI) and optical imaging, using N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethylbenzamide as a tracer.
In conclusion, N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethylbenzamide is a novel ligand that selectively binds to TSPO and has potential applications in neuroinflammation, neurodegeneration, and cancer. Further research on the mechanism of action and therapeutic applications of N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethylbenzamide is warranted to fully understand its potential in these areas.
科学的研究の応用
N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethylbenzamide has been extensively studied for its potential applications in neuroinflammation, neurodegeneration, and cancer. In neuroinflammation, N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethylbenzamide has been shown to selectively bind to TSPO in activated microglia and astrocytes, which are key players in the inflammatory response in the central nervous system. N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethylbenzamide has been used as a tracer in positron emission tomography (PET) imaging studies to visualize activated microglia and astrocytes in various neuroinflammatory conditions, such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
In neurodegeneration, N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethylbenzamide has been shown to modulate the immune response and reduce neuroinflammation, which is thought to contribute to the pathogenesis of various neurodegenerative diseases. N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethylbenzamide has been studied in animal models of neurodegeneration, such as amyotrophic lateral sclerosis (ALS) and Huntington's disease, and has been shown to improve motor function and reduce neuroinflammation.
In cancer research, N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethylbenzamide has been shown to selectively bind to TSPO in tumor cells, which are known to express high levels of TSPO. N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethylbenzamide has been studied as a potential tracer in PET imaging to visualize tumor cells and monitor tumor growth. N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethylbenzamide has also been shown to have anti-tumor effects in various cancer cell lines, such as glioblastoma and breast cancer, by inducing apoptosis and inhibiting cell proliferation.
特性
IUPAC Name |
N-[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3O/c1-12-5-13(2)7-15(6-12)19(25)23-17-9-22-24(11-17)10-14-3-4-16(20)8-18(14)21/h3-9,11H,10H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBURUIZQZYGKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CN(N=C2)CC3=C(C=C(C=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4278369.png)

![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-phenoxybutanamide](/img/structure/B4278376.png)
![N-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-fluorobenzamide](/img/structure/B4278386.png)
![2-(4-tert-butylphenyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B4278393.png)
![ethyl 5-methyl-2-[(2-methylbenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4278403.png)
![dimethyl 5-{[(2,2-dibromo-1-methylcyclopropyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4278406.png)
![ethyl 5-isopropyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4278412.png)


![ethyl 5-{[(2-methoxyphenyl)amino]carbonyl}-4-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4278427.png)
![butyl 2-[(5-chloro-2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4278438.png)
